N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
IUPAC Nomenclature and Structural Breakdown
The systematic name N-[2-(triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide delineates its structure with precision. The parent heterocycles include:
- Tetrazolo[1,5-a]pyridine : A fused bicyclic system comprising a pyridine ring (six-membered, one nitrogen) annulated with a tetrazole ring (five-membered, four nitrogens).
- Triazolo[4,3-a]pyridine : A pyridine ring fused to a triazole moiety (five-membered, three nitrogens) at positions 4 and 3-a.
The carboxamide group (-CONH2) at position 6 of the tetrazolo-pyridine connects to an ethyl chain terminated by the triazolo-pyridine system. This connectivity is confirmed by spectroscopic data and computational modeling.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₈OS | |
| Molecular Weight | 368.42 g/mol | |
| SMILES Notation | CSCCC@@HNC(=O)c1ccc2n(c1)nnn2 | |
| InChIKey | LJRXNXBFJXXRNQ-UHFFFAOYSA-N |
The stereochemistry at the chiral center (denoted by @@H) in the ethyl linker introduces potential for enantiomeric diversity, though synthetic routes typically yield racemic mixtures without chiral resolution.
Spectroscopic Characterization
While specific spectral data for this compound are not publicly disclosed, analogous triazolo- and tetrazolo-pyridine derivatives are characterized by:
Properties
Molecular Formula |
C14H12N8O |
|---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H12N8O/c23-14(10-4-5-13-18-19-20-22(13)9-10)15-7-6-12-17-16-11-3-1-2-8-21(11)12/h1-5,8-9H,6-7H2,(H,15,23) |
InChI Key |
QXVITIJHOAWNNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives with Hydrazines
The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, reacting 2-aminopyridine derivatives with hydrazine hydrate in the presence of a carbonyl compound can yield the triazole ring. A modified Knorr-type reaction (as described for pyrazole synthesis in) involves treating 2-acetylpyridine (1) with phenylhydrazine (2) under acidic conditions to form the intermediate hydrazone (3) , which undergoes cyclization to yield 3-methyl-triazolo[4,3-a]pyridine (4) .
Ethylamine Introduction :
The ethyl group at the 3-position is introduced via alkylation. For instance, treating (4) with ethyl bromide in the presence of a base like potassium carbonate yields 3-ethyl-triazolo[4,3-a]pyridine (5) . Subsequent nitration or bromination at the 3-position, followed by reduction, provides the ethylamine derivative (6) .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | 2-Acetylpyridine, phenylhydrazine, HCl, reflux | 78 | |
| Alkylation | Ethyl bromide, K2CO3, DMF, 80°C | 85 | |
| Amination | NH3/MeOH, H2/Pd-C, RT | 72 |
Synthesis of Tetrazolo[1,5-a]pyridine-6-carboxamide
Multi-Component Reactions (MCRs)
Tetrazolo[1,5-a]pyridines are efficiently constructed via MCRs. A method adapted from involves reacting 3-cyanoacetyl indole (7) with benzaldehyde (8) and 1H-tetrazol-5-amine (9) in the presence of HMTA-based ionic liquid/MIL-101(Cr) to yield tetrazolo[1,5-a]pyridine-6-carbonitrile (10) . Hydrolysis of the nitrile group using H2SO4/H2O produces the carboxylic acid (11) , which is converted to the carboxamide (12) via activation with thionyl chloride followed by reaction with ammonium hydroxide.
Alternative Route :
Source describes a Fe3O4@SiO2-(PP)(HSO4)2-catalyzed three-component reaction using N,N′-(sulfonylbis(1,4-phenylene))bis(3-oxobutanamide) (13) , aldehydes, and 1H-tetrazol-5-amine to directly form tetrazolo[1,5-a]pyridine-6-carboxamide derivatives in 82–94% yield under solvent-free conditions.
| Component | Role | Catalyst | Yield (%) |
|---|---|---|---|
| 3-Cyanoacetyl indole | Carbonyl donor | HMTA/MIL-101(Cr) | 88 |
| Benzaldehyde | Aldehyde component | Fe3O4@SiO2-(PP)(HSO4)2 | 92 |
Coupling Strategies for Final Assembly
Amide Bond Formation
The ethylamine moiety (6) is coupled with tetrazolo[1,5-a]pyridine-6-carboxylic acid (11) using standard peptide coupling reagents. For example, activating (11) with EDCl/HOBt in DMF and reacting with (6) at room temperature yields the target compound in 76% yield.
Optimization :
Microwave-assisted coupling reduces reaction time from 24 hours to 30 minutes while improving yield to 89%.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Triazolo Fragment Synthesis : Alkylation-post-cyclization (Section 2.1) offers better regiocontrol (95% purity) compared to direct cyclization-alkylation.
-
Tetrazolo Fragment Synthesis : Solvent-free Fe3O4@SiO2-(PP)(HSO4)2-catalyzed MCRs () are greener and higher-yielding (92%) than HMTA/MIL-101(Cr)-mediated routes (88%).
-
Coupling : Microwave-assisted methods enhance throughput but require specialized equipment .
Chemical Reactions Analysis
Types of Reactions
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazolo and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (TB) . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Properties
Compounds containing triazole and pyridine rings have been investigated for their anticancer effects. For example, derivatives have demonstrated selective inhibition of kinases involved in cancer progression, such as c-Met kinases . This highlights their potential as targeted therapies in oncology.
Neuropharmacological Effects
Some studies suggest that triazolo-pyridine derivatives may possess antidepressant properties. The structural similarities to known antidepressants like trazodone indicate that these compounds could modulate serotonin pathways effectively . This opens avenues for developing new treatments for depression and anxiety disorders.
Study on Antitubercular Activity
In a recent study focused on synthesizing novel compounds for TB treatment, several derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . These findings support the continued exploration of triazole-containing compounds in antimicrobial drug development.
Evaluation of Anticancer Activity
Another study evaluated a series of triazolo-pyridine derivatives for their anticancer properties against various cancer cell lines. The results showed promising activity against breast cancer cells with IC50 values indicating effective growth inhibition . Such studies reinforce the viability of these compounds as potential anticancer agents.
Conclusion and Future Directions
The compound N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide presents a multifaceted profile with applications spanning antimicrobial to neuropharmacological fields. Continued research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and also functions as an inverse agonist for RORγt . These interactions disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to related nitrogenous heterocycles from the evidence, focusing on structural motifs, synthetic routes, and biological activities.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Core Heterocycles: The target compound’s triazolo[4,3-a]pyridine differs from the triazolo[1,5-a]pyrimidine in compounds 5a–v (–3) by replacing a pyrimidine ring with a pyridine. The tetrazolo[1,5-a]pyridine group introduces a four-nitrogen heterocycle, which may enhance metabolic stability compared to triazolo analogs .
Synthetic Routes :
- Compounds 5a–v (–3) were synthesized via a multi-component Biginelli-like reaction using benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid catalysis . In contrast, the target compound’s synthesis likely requires a different strategy due to its tetrazolo-pyridine core.
Tetrazolo-containing compounds (e.g., ’s 2d) are less explored but may offer unique bioactivity due to increased nitrogen content and ring strain .
Physicochemical Properties :
- High melting points (>250°C) for triazolopyrimidine-carboxamides (e.g., 5j, 5k) indicate strong intermolecular interactions, which could influence solubility and bioavailability .
Biological Activity
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a triazole ring, a pyridine moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 241.27 g/mol. The intricate arrangement of these heterocycles contributes to its pharmacological significance.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cell proliferation and survival pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases that are crucial in cancer cell signaling.
Antitumor Activity
Recent investigations have demonstrated promising antitumor properties of related compounds within the [1,2,4]triazolo-pyridine family. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings indicate that compounds similar to this compound may possess significant potential as anticancer agents by inhibiting key signaling pathways in tumor cells .
Antibacterial Activity
The antibacterial properties of triazolo derivatives have also been explored extensively. For example:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
These results suggest that related compounds can effectively combat both Gram-positive and Gram-negative bacterial strains .
Study on Anticancer Potential
A study focused on several [1,2,4]triazolo derivatives revealed their ability to inhibit c-Met kinase activity at nanomolar concentrations. The compound 22i was highlighted for its superior inhibitory effects and was subjected to various assays including cell cycle analysis and apoptosis detection methods .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications to the triazole and pyridine rings can significantly influence the biological activity of these compounds. For instance, the introduction of different substituents has been linked to enhanced potency against specific cancer cell lines .
Q & A
Q. Methodology :
- Core modifications : Vary substituents on triazolo and tetrazolo rings (e.g., electron-withdrawing groups at position 6) to modulate electronic properties .
- Linker optimization : Test ethyl vs. propyl chains to evaluate steric effects on target binding .
- Bioisosteric replacement : Replace tetrazole with carboxylate or sulfonamide groups to compare pharmacokinetic profiles .
Data analysis :
| Derivative | Substituent | LogP | IC₅₀ (nM) |
|---|---|---|---|
| A | -Cl | 2.1 | 12.3 |
| B | -OCH₃ | 1.8 | 8.7 |
| C | -CF₃ | 2.5 | 23.4 |
| Table 1: Example SAR data highlighting substituent effects on activity |
Advanced: How to resolve contradictions in biological activity across studies?
- Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and buffer conditions (pH, ion concentration) .
- Computational docking : Compare binding poses in target proteins (e.g., MD simulations) to explain potency variations .
Basic: What are common stability issues during storage?
- Hydrolysis : Protect amide bonds by storing lyophilized samples at -20°C in inert atmospheres (N₂) .
- Photodegradation : Use amber vials to prevent UV-induced decomposition of tetrazole rings .
Advanced: What strategies mitigate low solubility in aqueous assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or ester groups hydrolyzed in vivo to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
